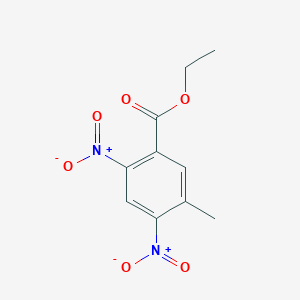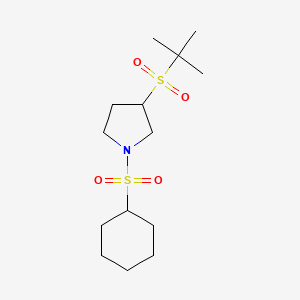
1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,4-dichlorobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a heterocyclic organic compound. It is an important structure motif in medicinal chemistry as an indole mimetic containing a significant amount of sp3-hybridized carbon atoms . The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .
Synthesis Analysis
The synthesis of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one involves multicomponent methods . Three main synthetic approaches are considered: condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents . The latter domino reaction runs under microwave irradiation and leads to the functionalization of position 7 of the indole ring system .Molecular Structure Analysis
The molecular formula of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one is C20H17NO. It is a derivative of 1,5,6,7-tetrahydro-4H-indol-4-one, which is an important structure motif in medicinal chemistry .Chemical Reactions Analysis
The synthesis of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one involves multicomponent reactions . Most of these syntheses are based on the construction of the bicyclic core through the annulation of a five-membered ring to the cyclohexane fragment using the classical Knorr or Paal–Knorr reactions or their modifications at the cyclization stage .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Supramolecular Arrangements
Research on oximes, including compounds structurally related to "1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,4-dichlorobenzyl)oxime," highlights the significance of hydrogen bonding patterns in determining their crystal structures. For example, the study by Low et al. (2010) on the crystal structure of 1,3-diphenyl-propan-2-one oxime elaborates on how centrosymmetrically related molecules form dimers, indicating a broader pattern in the supramolecular arrangements of oximes Low, J. N., et al. (2010).
Synthesis and Optoelectronic Properties
Wang et al. (2006) discussed the synthesis of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, showcasing their structural stability and optoelectronic properties. This research contributes to the understanding of how different substituents and structural modifications can influence the electronic characteristics of these compounds, potentially making them suitable for applications in organic electronics Wang, C., et al. (2006).
Chemical Reactivity and Applications
The work by Yoshida et al. (1990) on cyclopropenone oximes under Beckmann reaction conditions reveals the reactivity of these compounds towards forming O-substituted oxime derivatives. This study provides insights into the chemical behavior of oximes in different reaction settings, suggesting their versatility in organic synthesis Yoshida, H., et al. (1990).
Beckmann Rearrangement and Novel Compounds
Further exploration of oxime chemistry is found in the study by Abbas and Poller (1976), which examines the Beckmann rearrangement of oximes containing organotin substituents. This research highlights the potential for synthesizing novel compounds through specific rearrangement processes, demonstrating the chemical versatility of oximes Abbas, S., & Poller, R. C. (1976).
Biochemical Applications and Mechanisms
Lastly, the study by Li et al. (2014) on oxazoline derivatives containing an oxime ether moiety showcases the acaricidal activity and proposed mechanisms against agricultural pests. This research opens avenues for the application of such compounds in biochemistry and pest control, illustrating a practical application of oxime derivatives in improving agricultural practices Li, Y., et al. (2014).
Eigenschaften
IUPAC Name |
(Z)-N-[(3,4-dichlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Cl2N2O/c28-23-15-14-19(16-24(23)29)18-32-30-25-12-7-13-26-22(25)17-27(20-8-3-1-4-9-20)31(26)21-10-5-2-6-11-21/h1-6,8-11,14-17H,7,12-13,18H2/b30-25- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHALSBDBMJGAQ-JVCXMKTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC(=C(C=C5)Cl)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N\OCC5=CC(=C(C=C5)Cl)Cl)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-benzyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2890242.png)

![2-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2890245.png)
![6-ethyl-5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2890246.png)



![(2,6-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2890254.png)

![8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione](/img/structure/B2890258.png)

![N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide](/img/structure/B2890260.png)
![2-Chloro-N-[3-chloro-2-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)phenyl]acetamide](/img/structure/B2890261.png)

